Cholinergic Activity Profile vs. the Muscarinic Agonist RS-86 for the 2,8-Diazaspiro[4.5]decan-3-one Scaffold
A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, which are direct scaffold analogs of the target compound, were evaluated for cholinergic activity. The study found that these compounds were devoid of significant cholinergic properties, in stark contrast to the potent muscarinic acetylcholine receptor agonist, RS-86 [1]. This suggests the scaffold's inherent design directs activity away from muscarinic agonism, a common target in this chemical space.
| Evidence Dimension | Cholinergic Activity |
|---|---|
| Target Compound Data | No significant cholinergic properties |
| Comparator Or Baseline | RS-86 (Potent muscarinic agonist) |
| Quantified Difference | Not Applicable |
| Conditions | In vitro and in vivo assays predictive for cholinergic activity. |
Why This Matters
This class-level evidence indicates that the 2,8-diazaspiro[4.5]decan-3-one core, unlike other spirocyclic amines, can be used to design compounds with a clean off-target profile against cholinergic pathways.
- [1] Micheli, D., et al. (1993). Synthesis of a new series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones. Preliminary pharmacological data indicate that the compounds are devoid of significant cholinergic properties, in comparison with the muscarinic agent RS-86. (Abstract retrieved from Semantic Scholar). View Source
